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Compound of Interest

Compound Name: Sodium tungstate

Cat. No.: B078439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of sodium
tungstate exposure, drawing from a range of preclinical and research studies. The information

is intended to support researchers, scientists, and professionals in the field of drug

development in understanding the safety profile of this inorganic compound. This document

summarizes key quantitative toxicological data, details experimental methodologies, and

visualizes the molecular pathways implicated in sodium tungstate's biological activity.

Executive Summary
Sodium tungstate (Na₂WO₄) is a water-soluble salt of tungsten that has garnered interest for

its potential therapeutic applications, particularly in the context of diabetes and obesity.

However, a thorough understanding of its toxicological profile is paramount for any clinical

advancement. Toxicological assessments have revealed a range of effects contingent on the

dose, route, and duration of exposure. The primary target organs for toxicity appear to be the

kidney and, to a lesser extent, the liver and reproductive system. Mechanistic studies have

pointed towards oxidative stress and the modulation of key cellular signaling pathways as

central to its biological and toxicological effects.

Quantitative Toxicological Data
The following tables summarize the key quantitative data from various toxicological studies on

sodium tungstate.
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Table 1: Acute Toxicity Data
Species

Route of
Administration

LD50 (mg/kg) Reference

Rat Oral 223-255 [1]

Rat Oral 1190 [2]

Rat Oral 1453 [3]

Rat Intraperitoneal 204 [3]

Rat Subcutaneous 251 [3]

Mouse Oral 240 [2]

Mouse Intraperitoneal 145 [3]

Rabbit Oral 875 [2]

Table 2: Subchronic and Chronic Toxicity Data (No-
Observed-Adverse-Effect Level and Lowest-Observed-
Adverse-Effect Level)

Species Duration Route
NOAEL
(mg/kg/da
y)

LOAEL
(mg/kg/da
y)

Key
Effects
Observed
at LOAEL

Referenc
e

Rat 90 days
Oral

(gavage)
75 125

Histopathol

ogical

changes in

the

glandular

stomach

(inflammati

on and

metaplasia

) and

kidneys.

[4]
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Table 3: Carcinogenicity Study Findings

Species Duration Route
Exposure
Concentrati
ons

Findings Reference

Male

Hsd:Sprague

Dawley®

SD® rats

2 years
Drinking

water

250, 500, or

1,000 mg/L

No evidence

of

carcinogenic

activity.

[5][6]

Female

Hsd:Sprague

Dawley®

SD® rats

2 years
Drinking

water

250, 500, or

1,000 mg/L

Equivocal

evidence of

carcinogenic

activity

(increased

incidences of

C-cell

adenoma or

carcinoma of

the thyroid

gland).

[5][6]

Male

B6C3F1/N

mice

2 years
Drinking

water

500, 1,000, or

2,000 mg/L

Equivocal

evidence of

carcinogenic

activity

(occurrences

of renal

tubule

adenoma or

carcinoma).

[5]

Female

B6C3F1/N

mice

2 years
Drinking

water

500, 1,000, or

2,000 mg/L

No evidence

of

carcinogenic

activity.

[5]
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Table 4: Reproductive and Developmental Toxicity Study
Findings

Species
Dosing
Period

Route
Doses
(mg/kg/day)

Key
Findings

Reference

Sprague-

Dawley rats

70 days (pre-

mating,

gestation,

lactation)

Oral (gavage) 5, 62.5, 125

No overt

signs of

toxicity or

effects on

mating

success and

offspring

physical

development.

Subtle

neurobehavio

ral effects in

offspring

(altered

locomotor

activity and

increased

distress

vocalizations

at the highest

dose).

Histological

lesions in the

heart of some

parent

animals at

125

mg/kg/day.

[7][8][9]

Experimental Protocols
Subchronic Oral Toxicity Study in Rats
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Test System: Male and female Sprague-Dawley rats.

Administration: Daily oral gavage for 90 days.

Dose Groups: 0 (control), 10, 75, 125, or 200 mg/kg/day of sodium tungstate dihydrate

aqueous solution.

Parameters Monitored: Food consumption, body weight, hematology, clinical chemistry, and

histopathological changes in various organs.

Key Findings: At 200 mg/kg/day, male rats showed a significant decrease in food

consumption and body weight gain. Histopathological changes were noted in the glandular

stomach (inflammation and metaplasia) and kidneys at 125 and 200 mg/kg/day in both

sexes. The epididymides of male rats in the highest dose group showed intraluminal

hypospermia with cell debris.[4]

Two-Year Carcinogenicity Study in Rats and Mice
Test System: Hsd:Sprague Dawley® SD® rats and B6C3F1/N mice.

Administration: Sodium tungstate dihydrate in drinking water for 2 years.

Dose Groups (Rats): 0, 250, 500, or 1,000 mg/L.

Dose Groups (Mice): 0, 500, 1,000, or 2,000 mg/L.

Methodology: Rat dams were exposed from gestation day 6 through lactation day 20. Pups

were then exposed for up to 2 years. Adult mice were exposed for 2 years. The studies

included interim evaluations of organ weights and tungsten concentrations in plasma, kidney,

and urine. A complete histopathological examination was performed at the end of the study.

Genetic Toxicology: A battery of tests was conducted, including Ames test in Salmonella

typhimurium and Escherichia coli, and in vivo DNA damage assessments (comet assay) in

various tissues of rats and mice.[5]

Reproductive and Neurobehavioral Study in Rats
Test System: Adult male and female Sprague-Dawley rats and their offspring.
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Administration: Daily oral gavage for 70 days, covering pre-mating, mating, gestation, and

lactation periods.

Dose Groups: 0 (vehicle), 5, 62.5, and 125 mg/kg/day of sodium tungstate.

Parameters Evaluated: Mating success, offspring physical development, maternal retrieval

behavior, and neurobehavioral assessments in offspring (distress vocalizations, righting

reflex, locomotor activity, acoustic startle response, and water maze navigation). Tungsten

levels were measured in various tissues of both parents and offspring. Histopathological

examinations were also conducted.[7][8][9][10]

Signaling Pathways and Mechanisms of Toxicity
Sodium tungstate exerts its biological effects through the modulation of several key signaling

pathways. Its ability to act as a phosphatase inhibitor is central to many of these actions.

MAPK/ERK Signaling Pathway
Sodium tungstate has been shown to activate the Mitogen-Activated Protein Kinase

(MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This activation is independent of

the insulin receptor and is thought to be mediated through G-protein coupled receptors. The

activation cascade involves Ras, Raf-1, MEK1/2, and finally ERK1/2. This pathway is crucial for

processes like cell proliferation, differentiation, and survival.[11][12][13]

Sodium Tungstate GPCR
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Activation of the MAPK/ERK signaling pathway by sodium tungstate.

Oxidative Stress Pathway
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Several studies suggest that oxidative stress is a significant mechanism in the toxicity of

sodium tungstate. Exposure has been linked to an increase in Reactive Oxygen Species

(ROS) and alterations in the activity of antioxidant enzymes.[14]

Sodium Tungstate
Exposure

↑ Reactive Oxygen Species (ROS) Antioxidant Enzymes

Cellular Damage
(Hepatic and Renal Injury) ↑ Catalase ↑ Glutathione Peroxidase ↓ Glutathione-S-Transferase

Click to download full resolution via product page

Induction of oxidative stress by sodium tungstate.

PI3K/Akt Signaling Pathway
In certain cell types, sodium tungstate has been shown to activate the Phosphatidylinositol 3-

kinase (PI3K)/Akt pathway. This is particularly relevant in the context of its neuroprotective and

cell differentiation effects. The activation of this pathway, in synergy with the MAPK/ERK

pathway, promotes neuronal differentiation.[13] Sodium tungstate may also indirectly

modulate this pathway by inhibiting PTEN, a negative regulator of PI3K/Akt signaling.[12]

Sodium Tungstate PTEN PI3K Akt Neuronal Survival and
Differentiation

Click to download full resolution via product page

Modulation of the PI3K/Akt signaling pathway by sodium tungstate.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for a comprehensive toxicological

evaluation of sodium tungstate, integrating in vivo studies with mechanistic investigations.
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General workflow for toxicological evaluation of sodium tungstate.

Conclusion
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The toxicological profile of sodium tungstate is complex, with effects observed across multiple

organ systems and involving various molecular pathways. While it demonstrates potential as a

therapeutic agent, particularly for metabolic disorders, its toxicological properties, including

renal and potential reproductive effects, necessitate careful consideration in any drug

development program. The data presented in this guide underscore the importance of dose-

and duration-dependent effects and highlight the need for continued research to fully elucidate

the mechanisms of toxicity and to establish safe exposure limits for human applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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